噻唑-2-羧基硫代酰胺

描述

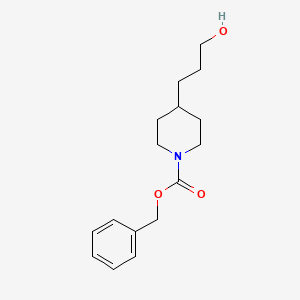

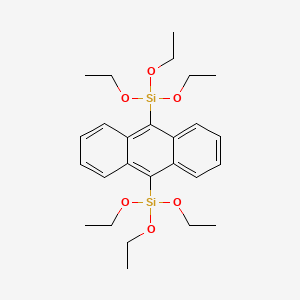

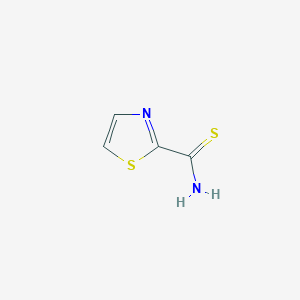

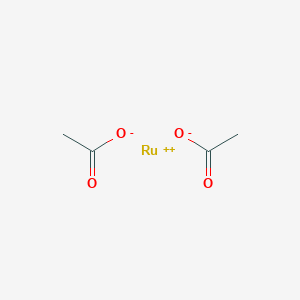

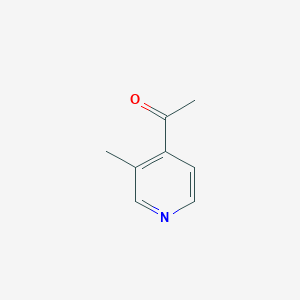

Thiazole-2-carbothioic acid amide is a compound with the molecular formula C4H4N2S2 and a molecular weight of 144.22 . It is a yellow solid .

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

科学研究应用

抗菌活性

噻唑类化合物,包括噻唑-2-羧基硫代酰胺,已显示出显著的抗菌活性。例如,一项研究发现这些化合物可以有效抑制革兰氏阴性大肠杆菌和革兰氏阳性金黄色葡萄球菌的生长。 aureus . 这使得它们成为开发新型抗菌疗法的有希望的候选者 .

抗氧化活性

噻唑类化合物也表现出有效的抗氧化活性。 它们已被发现与抗坏血酸相比具有更好的DPPH自由基清除能力 . 这表明它们可以用于开发抗氧化剂 .

抗真菌活性

一些噻唑衍生物已显示出对唑类抗真菌剂耐药的烟曲霉和包括耳念珠菌在内的多重耐药酵母菌有希望的抗真菌活性。 fumigatus and multidrug-resistant yeasts including Candida auris . 这表明它们有可能用于开发针对高度耐药病原微生物的抗真菌剂 .

酶调节

噻唑类化合物能够调节参与代谢的许多酶的活性 . 这种特性可用于开发针对特定代谢途径的药物 .

帕金森病的治疗

含有2-氨基噻唑部分的化合物,其结构与多巴胺的儿茶酚环类似,已被用于治疗帕金森病 . 这表明噻唑-2-羧基硫代酰胺可能在类似的应用中使用 .

肌萎缩性侧索硬化的管理

利鲁唑是一种氨基噻唑类药物,已获准用于管理肌萎缩性侧索硬化 . 鉴于结构相似性,噻唑-2-羧基硫代酰胺可能被探索用于类似的应用 .

未来方向

Thiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and evaluation of Thiazole-2-carbothioic acid amide and its derivatives for potential therapeutic applications.

作用机制

Target of Action

Thiazole-2-carbothioic acid amide is a biochemical used in proteomics research Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (14422) and its physical form (yellow solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial activity against multidrug-resistant pathogens .

Action Environment

The conformational properties of thiazole–amino acids, which are related compounds, have been reported to be influenced by the presence of the thiazole ring .

生化分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups of the thiazole compound .

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thiazole-2-carbothioic acid amide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

属性

IUPAC Name |

1,3-thiazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDORZTKINJTHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569434 | |

| Record name | 1,3-Thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60758-41-0 | |

| Record name | 1,3-Thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)

![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)